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An Objective Comparison of Trofinetide's Clinical Trial Findings with Real-World Evidence and
Standard of Care for Rett Syndrome

Trofinetide, marketed as Daybue, is the first FDA-approved treatment specifically for Rett
syndrome, a rare neurodevelopmental disorder.[1][2] Its approval was based on the pivotal
Phase 3 LAVENDER trial.[3][4] This guide provides a comprehensive comparison of the
findings from this pivotal trial with emerging real-world evidence and the established standard
of care for Rett syndrome. The content is tailored for researchers, scientists, and drug
development professionals, offering a detailed examination of the available data to inform
future research and clinical perspectives.

Performance Comparison: Pivotal Trial vs. Real-
World Evidence

While no formal independent replication of the LAVENDER trial has been published, the
ongoing LOTUS study provides real-world observational data on trofinetide's effectiveness
and safety in a clinical setting.[5] Additionally, post-marketing pharmacovigilance data offers
further insights into the safety profile of trofinetide in a broader patient population.

Efficacy Data Comparison

The following table summarizes the key efficacy findings from the LAVENDER trial and
compares them with the caregiver-reported outcomes from the LOTUS study.
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Efficacy
Endpoint/Outcome

LAVENDER Trial (Pivotal)

LOTUS Study (Real-World
Evidence)

Primary Endpoint 1: Rett
Syndrome Behaviour
Questionnaire (RSBQ) Change
from Baseline

Statistically significant
improvement with a mean
change of -5.1 for trofinetide

vs. -1.7 for placebo.

71-90% of caregivers reported
at least one behavioral

symptom improvement.

Primary Endpoint 2: Clinical
Global Impression-

Improvement (CGI-I) Score

Statistically significant
improvement with a mean
score of 3.5 for trofinetide vs.

3.8 for placebo.

Not directly measured in the
same way, but caregiver-
reported improvements in core
symptoms align with CGI-I

domains.

Key Secondary Endpoint:
Communication and Symbolic
Behavior Scales
Developmental Profile™
Infant-Toddler Checklist—Social
(CSBS-DP-IT-Social)
Composite Score Change from

Baseline

Statistically significant

improvement.

Caregivers reported
improvements in nonverbal
communication (48-71%),
alertness (44-70%), and social
interaction/connectedness (33-
58%).

Other Observed Improvements

Improvements in some motor

skills and reduced anxiety.

Improvements in hand use,

eye gaze, and attention/focus.

Safety and Tolerability Data Comparison

This table compares the safety profile of trofinetide as observed in the LAVENDER trial and in

real-world post-marketing data.
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Adverse Event

LAVENDER Trial (Pivotal)

Real-World Evidence
(Post-Marketing
Surveillance & LOTUS
Study)

Diarrhea

82% in the trofinetide group vs.

20% in the placebo group.

Most common adverse event,
with a reported incidence of
23-50% in the initial weeks of
treatment in the LOTUS study.
Pharmacovigilance data
confirms diarrhea as a

frequently reported event.

Vomiting

29% in the trofinetide group vs.

12% in the placebo group.

Also a commonly reported
adverse event in real-world

settings.

Weight Decreased

Not reported as a primary

adverse event.

Identified as an off-label signal

in post-marketing surveillance.

Discontinuation due to Adverse

Events

17.2% in the trofinetide group

vs. 2.1% in the placebo group.

Real-world data suggests that
titration of the dose may
improve tolerability and

decrease discontinuations.

Comparison with Standard of Care and Alternative

Treatments

Prior to the approval of trofinetide, the treatment for Rett syndrome was purely symptomatic

and supportive. A multidisciplinary approach remains the cornerstone of care.
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Treatment Modality

Standard of Care /
Alternatives

Trofinetide

Pharmacological Interventions

- Seizure control:
Anticonvulsants. - Muscle
stiffness/spasticity:
Medications to reduce muscle
tone. - Breathing irregularities:
No specific approved
medications. - Sleep
disturbances: Melatonin,
sedating agents. -
Gastrointestinal issues:

Laxatives, reflux medications.

The first disease-modifying
therapy for Rett syndrome,

targeting core symptoms.

Non-Pharmacological

Therapies

- Physical therapy: To improve
mobility, balance, and prevent
contractures. - Occupational
therapy: To improve hand use
and activities of daily living. -
Speech-language therapy: To
enhance communication skills,
often using augmentative and
alternative communication
(AAC) devices. - Nutritional
support: High-calorie diets and
feeding tubes to address
growth failure and swallowing

difficulties.

Does not replace the need for
these supportive therapies but
may improve a patient's ability
to engage with and benefit

from them.

Investigational Therapies

- Gene therapy: Aimed at
correcting the underlying
MECP2 gene mutation
(currently in clinical trials). -
Other repurposed drugs:
Investigational use of drugs
targeting various pathways

implicated in Rett syndrome.

An approved therapy with a
novel mechanism of action.
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Experimental Protocols
Pivotal LAVENDER Trial Methodology

The LAVENDER study was a Phase 3, randomized, double-blind, placebo-controlled trial.

o Participants: 187 female patients with Rett syndrome, aged 5 to 20 years, with a
documented mutation in the MECP2 gene.

 Intervention: Participants were randomized to receive either trofinetide oral solution or a
placebo twice daily for 12 weeks.

e Primary Endpoints:

o Change from baseline in the Rett Syndrome Behaviour Questionnaire (RSBQ) total score.
The RSBQ is a 45-item caregiver-completed questionnaire that assesses the frequency of
various behavioral symptoms of Rett syndrome.

o Clinical Global Impression-Improvement (CGlI-I) score at week 12. The CGlI-l is a 7-point
scale used by clinicians to rate the severity of a patient's illness and any change over time.

o Key Secondary Endpoint: Change from baseline in the Communication and Symbolic
Behavior Scales Developmental Profile™ Infant-Toddler Checklist—Social (CSBS-DP-IT—
Social) composite score, a caregiver-reported measure of communication skills.
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Screening & Enrollment

Screening of
Female Patients (5-20 years)
with Rett Syndrome

ass Fail

Inclusion Criteria Met
(MECP2 mutation confirmed)

:

187 Patients Enrolled

Exclusion Criteria Met

Randomization & Treatment

Randomization (1:1)

l

Trofinetide Group (n=93) Placebo Group (n=94)
Twice Daily Oral Solution Twice Daily Oral Solution
Assessinent & Endpoints
v v

12-Week Treatment Period

:

Primary Endpoints Assessed:
1. RSBQ Change from Baseline
2. CGI-I Score at Week 12

Key Secondary Endpoint Assessed:
CSBS-DP-IT-Social Score Change

Click to download full resolution via product page

Figure 1: LAVENDER Trial Workflow
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Signaling Pathways and Mechanism of Action

Trofinetide is a synthetic analog of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-
1). While its exact mechanism of action in Rett syndrome is not fully understood, it is thought to
modulate synaptic function and reduce neuroinflammation. IGF-1 signaling is crucial for brain
development and plasticity, and its dysregulation is implicated in the pathophysiology of Rett
syndrome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

